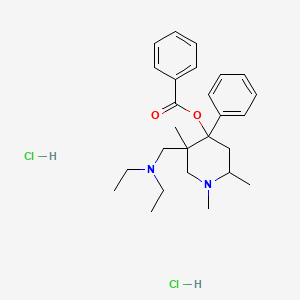
5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a piperidinol core with multiple substituents, making it a subject of interest in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidinol core. This core is synthesized through a series of reactions, including alkylation, reduction, and cyclization. The final product is obtained by reacting the piperidinol core with benzoic acid and diethylamine under controlled conditions to form the benzoate and dihydrochloride salts .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH to achieve the desired product. The final compound is purified through crystallization and recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted piperidinols .
Applications De Recherche Scientifique
5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mécanisme D'action
The mechanism of action of 5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, benzoate, dihydrochloride include:
- 1,2,5-Trimethyl-4-phenyl-4-piperidinol
- 5-Diethylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol
- 4-Phenyl-1,2,5-trimethyl-4-piperidinol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired .
Propriétés
Numéro CAS |
28082-90-8 |
|---|---|
Formule moléculaire |
C26H38Cl2N2O2 |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
[5-(diethylaminomethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] benzoate;dihydrochloride |
InChI |
InChI=1S/C26H36N2O2.2ClH/c1-6-28(7-2)20-25(4)19-27(5)21(3)18-26(25,23-16-12-9-13-17-23)30-24(29)22-14-10-8-11-15-22;;/h8-17,21H,6-7,18-20H2,1-5H3;2*1H |
Clé InChI |
WUNVKMRLOJHSBO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1(CN(C(CC1(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C)C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


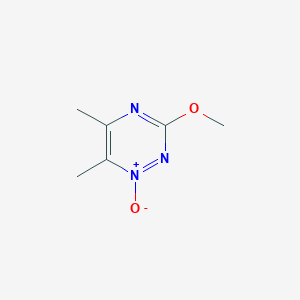

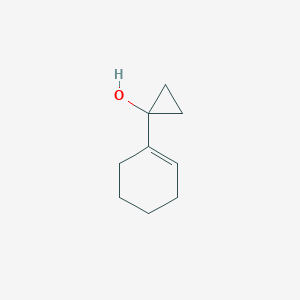
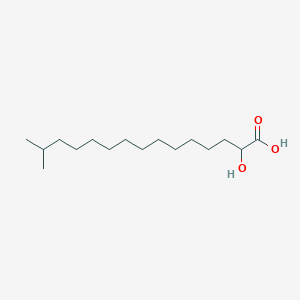

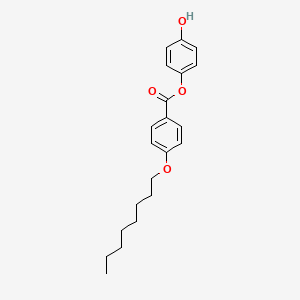
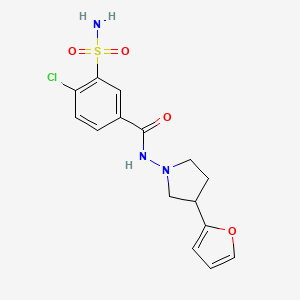
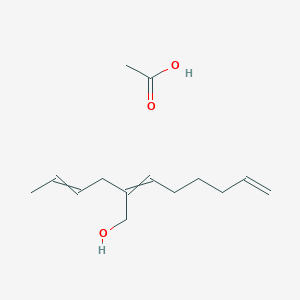
![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)


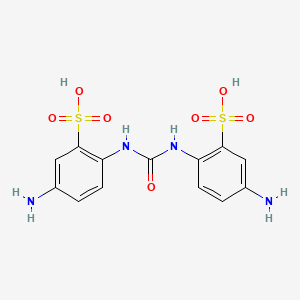

![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
